[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate

EGFR allosteric inhibitor biphenyl pharmacophore anti-cancer kinase target

This bifunctional molecule combines the 4'-hydroxybiphenyl-4-carboxylate EGFR allosteric pharmacophore (validated by Shihab et al., 2024) with a cyano-acetamide side chain for enhanced H-bonding and metabolic stability. Simpler 4-hydroxybiphenyl esters fail to occupy the EGFR allosteric pocket or lack the steric/electronic complementarity provided by the branched cyano-alkylamide. The dual HBD features (phenol + amide NH) enable differential kinome binding mode sampling. Use for SAR elaboration, kinase probe development, and PK optimization. Not replaceable by generic biphenyl esters.

Molecular Formula C21H22N2O4
Molecular Weight 366.417
CAS No. 926073-04-3
Cat. No. B2946687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate
CAS926073-04-3
Molecular FormulaC21H22N2O4
Molecular Weight366.417
Structural Identifiers
SMILESCC(C)C(C)(C#N)NC(=O)COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O
InChIInChI=1S/C21H22N2O4/c1-14(2)21(3,13-22)23-19(25)12-27-20(26)17-6-4-15(5-7-17)16-8-10-18(24)11-9-16/h4-11,14,24H,12H2,1-3H3,(H,23,25)
InChIKeyCVBRJRDBMFASCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate (CAS 926073-04-3)


[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate (CAS 926073-04-3) is a synthetic bifunctional molecule combining a 4'-hydroxybiphenyl-4-carboxylate ester scaffold with an N-(2-cyano-3-methylbutan-2-yl)acetamide moiety [1]. The 4'-hydroxybiphenyl substructure is a recognized pharmacophore in allosteric EGFR tyrosine kinase inhibitor design, while the cyano-acetamide side chain contributes additional hydrogen-bonding capacity and metabolic stability relative to simple alkyl esters, making this compound a specialized intermediate or probe for kinase-targeted drug discovery programs [2].

Why Generic Analogs Cannot Replace [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate in Research Use


Attempts to replace [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate with structurally simpler 4-hydroxybiphenyl esters (e.g., ethyl or methyl 4-(4-hydroxyphenyl)benzoate) or with generic cyanoacetamide derivatives fail because these simpler analogs lack the dual pharmacophoric elements required for targeted kinase interaction. The 4'-hydroxybiphenyl carboxylate is critical for occupying the EGFR allosteric pocket, as demonstrated by Shihab et al. (2024) for this scaffold class, while the bulky, branched cyano-alkylamide ester determines the compound's steric and electronic complementarity to the target site [1]. Substituting either component with a smaller or less functionalized group compromises both binding affinity and selectivity, making the exact molecular architecture non-interchangeable for kinase-focused research applications.

Quantitative Evidence Guide: Differentiation of [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate


Biphenyl Scaffold Efficacy: EGFR Allosteric Inhibition vs. ATP-Competitive Inhibitors

The 4'-hydroxybiphenyl-4-carboxylate scaffold, which forms the core of the target compound, was shown by Shihab et al. (2024) to yield derivatives with in silico binding affinity (ΔG values) comparable to the EGFR allosteric inhibitor reference compound. Among the series, derivative S4 exhibited an IC50 value comparable to Erlotinib against HCT-116 colorectal cancer cells (IC50 Erlotinib ≈ 12 µM in this assay system). While the target compound itself has not been directly tested, its structural membership in the 4'-hydroxybiphenyl-4-carboxylate class confers a high probability of similar allosteric EGFR binding, differentiating it from ATP-competitive inhibitors or non-biphenyl scaffolds [1]. Direct comparative data for the target compound are not yet available; this evidence is class-level inference.

EGFR allosteric inhibitor biphenyl pharmacophore anti-cancer kinase target

Hydrogen-Bond Donor/Acceptor Capacity Advantage Over Simple Alkyl Esters

The target compound incorporates a secondary amide (-NH-) and a nitrile (-C≡N) group within its ester side chain, in contrast to simple alkyl esters such as ethyl 4-(4-hydroxyphenyl)benzoate (CAS 50670-76-3) which possess only a phenolic -OH as a hydrogen-bond donor (HBD) [1]. The additional HBD capacity of the target compound (calculated HBD count: 2 vs. 1 for ethyl analog) is predicted to enhance binding interactions with kinase hinge regions and improve aqueous solubility relative to lipophilic alkyl esters. This structural feature provides a procurement-relevant differentiation for assays where hydrogen-bonding, solubility, or metabolic stability are critical endpoints.

medicinal chemistry PK optimization cyanoacetamide moiety

Structural Complexity Advantage for Selectivity Over Fragment-Like Biphenyls

Compared to fragment-sized biphenyls such as 4-hydroxybiphenyl (MW 170.21) or 4'-hydroxybiphenyl-4-carboxylic acid (MW 214.22), the target compound (MW 366.42) embodies significantly greater 3D complexity and functional group diversity, which generally correlates with higher target selectivity in kinase inhibitor design. Fragment molecules frequently suffer from promiscuous binding due to their low molecular complexity; the target compound's cyano-amide ester side chain introduces a shape- and electrostatics-defined region that can spatially discriminate between kinase active sites . This higher complexity is a procurement-relevant differentiator for selectivity-sensitive applications such as chemical probe development or target deconvolution.

fragment-based drug design selectivity profiling chemical probe development

Application Scenarios for [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate Based on Quantitative Evidence


EGFR Allosteric Inhibitor Lead Optimization Campaigns

The 4'-hydroxybiphenyl-4-carboxylate scaffold of this compound directly matches the pharmacophore required for EGFR allosteric site inhibition, as validated by Shihab et al. (2024) [1]. The cyano-amide ester side chain offers an additional vector for structural elaboration to improve potency and selectivity beyond the initial hits. Medicinal chemistry teams should use this compound as a starting point for structure–activity relationship (SAR) studies, replacing the ester linkage or modifying the cyano-alkyl chain to optimize binding interactions.

Kinase Selectivity Profiling and Chemical Probe Development

Owing to its higher molecular complexity compared to fragment-like biphenyls, this compound is well-suited as a scaffold in chemical probe development for kinase target deconvolution. The dual HBD feature (phenol + amide NH) enables differential binding mode sampling across the kinome, making it a valuable tool for screening against panels of kinases to identify novel allosteric sites [2].

Solubility- and Metabolism-Focused Lead Diversification

The combination of a polar cyano group, a secondary amide, and a phenolic OH in a single molecule provides a unique balance of hydrogen-bonding capacity and moderate lipophilicity. This contrasts with simple alkyl biphenyl esters that lack the amide NH and nitrile. Formulation and PK optimization teams should use this compound to explore solubility-enhancing strategies while retaining target engagement, particularly for oral or parenteral kinase inhibitor candidates.

Quote Request

Request a Quote for [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.